molecular formula C10H16BrNO B2507406 4-(1-Amino-2-methylpropan-2-yl)phenol;hydrobromide CAS No. 2411195-92-9

4-(1-Amino-2-methylpropan-2-yl)phenol;hydrobromide

Cat. No.: B2507406
CAS No.: 2411195-92-9
M. Wt: 246.148
InChI Key: GPZCUCRWLDIIPO-UHFFFAOYSA-N
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Description

4-(1-Amino-2-methylpropan-2-yl)phenol;hydrobromide is a chemical compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure and properties, which make it valuable for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Amino-2-methylpropan-2-yl)phenol;hydrobromide typically involves the reaction of 4-(1-Amino-2-methylpropan-2-yl)phenol with hydrobromic acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent quality and yield. The process includes purification steps such as recrystallization or chromatography to obtain the pure hydrobromide salt.

Chemical Reactions Analysis

Types of Reactions

4-(1-Amino-2-methylpropan-2-yl)phenol;hydrobromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.

Scientific Research Applications

4-(1-Amino-2-methylpropan-2-yl)phenol;hydrobromide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its pharmacological properties and potential therapeutic uses.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 4-(1-Amino-2-methylpropan-2-yl)phenol;hydrobromide involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and the biological system it interacts with. The exact pathways and targets can vary based on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methyl-1-propanol: This compound has a similar structure but lacks the phenol group.

    4-(1-Hydroxy-2-methylamino-propyl)phenol: This compound has a hydroxyl group instead of an amino group.

Uniqueness

4-(1-Amino-2-methylpropan-2-yl)phenol;hydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrobromide salt form enhances its solubility and stability, making it suitable for various applications.

Properties

IUPAC Name

4-(1-amino-2-methylpropan-2-yl)phenol;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.BrH/c1-10(2,7-11)8-3-5-9(12)6-4-8;/h3-6,12H,7,11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOSHCMICJGIQDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1=CC=C(C=C1)O.Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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